

Application Notes and Protocols: Potassium Trichloroammineplatinate(II) as a Pharmaceutical Reference Standard

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Compound of Interest

Compound Name: Potassium
trichloroammineplatinate(II)

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Introduction

Potassium trichloroammineplatinate(II) ($K[Pt(NH_3)Cl_3]$) is a critical pharmaceutical reference standard used in the quality control of platinum-based chemotherapy drugs, most notably cisplatin. As a primary standard, it ensures the accuracy and reliability of analytical methods designed to quantify impurities and related substances in cisplatin active pharmaceutical ingredients (APIs) and finished drug products. This document provides detailed application notes and protocols for its use, focusing on the determination of cisplatin impurities by High-Performance Liquid Chromatography (HPLC).

Potassium trichloroammineplatinate(II) is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP), for use in specified quality tests and assays for cisplatin and its injection formulations.^{[1][2]} Its primary application is in the quantification of related compounds, ensuring the purity and safety of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of **potassium trichloroammineplatinate(II)** is provided in the table below.

Property	Value
Chemical Formula	$K[Pt(NH_3)Cl_3]$
Molecular Weight	357.57 g/mol
CAS Number	13820-91-2[3]
Appearance	Yellow to orange crystalline solid[4][5]
Melting Point	255 °C (decomposes)[1]
Solubility	Soluble in water[5]
Storage Conditions	2-8°C, protected from light[1][6]

Application in HPLC Analysis of Cisplatin Impurities

Potassium trichloroammineplatinate(II) is primarily used as a reference standard in the HPLC-based analysis of cisplatin for the quantification of related substances. The following protocol is based on established pharmacopoeial methods.

Experimental Protocol: Determination of Related Substances in Cisplatin

This protocol outlines the HPLC method for the separation and quantification of impurities in cisplatin, using **potassium trichloroammineplatinate(II)** as a reference standard.

1. Materials and Reagents:

- **Potassium Trichloroammineplatinate(II)** Reference Standard (USP or BP certified)
- Cisplatin sample
- Ammonium sulfate
- Ammonium hydroxide

- Saline solution (0.9% NaCl in water)
- HPLC grade water
- 0.45 µm membrane filters

2. Chromatographic Conditions:

Parameter	Specification
Column	L8 packing (C8, 5 µm, 4.6 mm x 250 mm) or equivalent
Mobile Phase	0.4 g/L ammonium sulfate in water, adjusted to pH 5.9 with 6 N ammonium hydroxide.[2]
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Injection Volume	20 µL
Column Temperature	Ambient

3. Preparation of Solutions:

- **Standard Solution:** Accurately weigh a suitable quantity of **Potassium Trichloroammineplatinate(II)** RS and dissolve in saline solution to obtain a final concentration of approximately 6 µg/mL.[2] Protect this solution from light and use within 4 hours.
- **Sample Solution:** Accurately weigh approximately 50 mg of the cisplatin sample into a 100-mL volumetric flask. Dissolve in and dilute to volume with saline solution to obtain a concentration of about 0.5 mg/mL.[2] Use mechanical stirring for at least 30 minutes to ensure complete dissolution. Protect this solution from light and use within 4 hours.

4. System Suitability:

Before sample analysis, the chromatographic system must meet the following suitability requirements.

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0 for the potassium trichloroammineplatinate(II) peak.
Relative Standard Deviation (RSD)	Not more than 2.0% for replicate injections of the Standard Solution.
Resolution	Baseline separation between the cisplatin peak (which elutes near the void volume) and the potassium trichloroammineplatinate(II) peak.

5. Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (saline solution) to ensure no interfering peaks are present.
- Make five replicate injections of the Standard Solution.
- Calculate the tailing factor and the relative standard deviation of the peak areas. The system is suitable for use if the criteria are met.
- Inject the Sample Solution in duplicate.
- Record the chromatograms and integrate the peak areas.

6. Calculation:

Calculate the percentage of **potassium trichloroammineplatinate(II)** in the cisplatin sample using the following formula:

$$\% \text{ Impurity} = (\text{Area_Sample} / \text{Area_Standard}) * (\text{Conc_Standard} / \text{Conc_Sample}) * 100$$

Where:

- Area_Sample is the peak area of **potassium trichloroammineplatinate(II)** in the Sample Solution.
- Area_Standard is the average peak area of **potassium trichloroammineplatinate(II)** in the Standard Solution.
- Conc_Standard is the concentration of the Standard Solution (in mg/mL).
- Conc_Sample is the concentration of the cisplatin in the Sample Solution (in mg/mL).

Method Validation Data (Illustrative)

The following tables summarize typical validation data for an HPLC method for the determination of cisplatin impurities using **potassium trichloroammineplatinate(II)**. This data is illustrative and should be verified for the specific method and laboratory conditions.

Table 1: Linearity

Concentration (µg/mL)	Peak Area (arbitrary units)
1.0	15,234
2.5	38,085
5.0	76,170
7.5	114,255
10.0	152,340
Correlation Coefficient (r^2)	> 0.999

Table 2: Precision

Parameter	% RSD
Repeatability (n=6)	< 1.5%
Intermediate Precision (n=6, different day)	< 2.0%

Table 3: Accuracy (% Recovery)

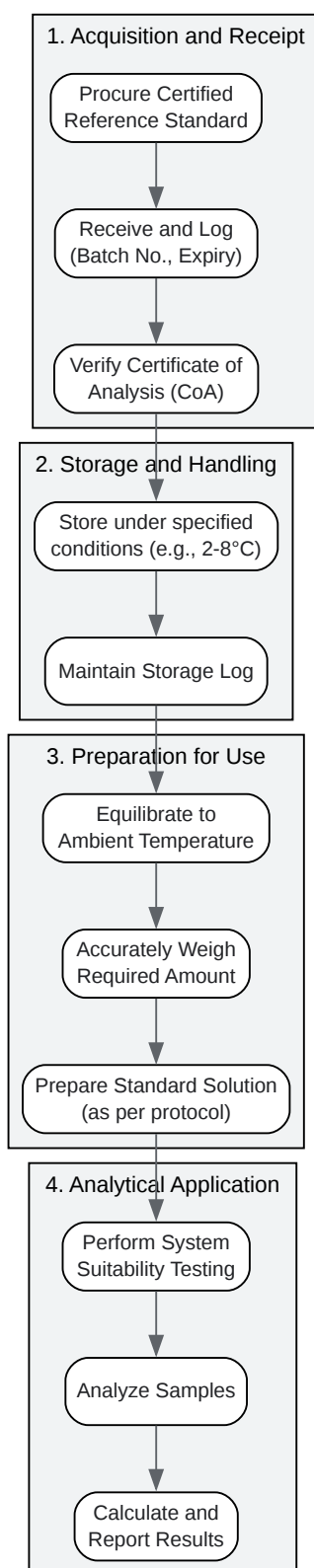
Spiked Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	4.0	3.98	99.5%
100%	5.0	5.03	100.6%
120%	6.0	5.95	99.2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Value (µg/mL)
LOD	0.1
LOQ	0.3

Diagrams

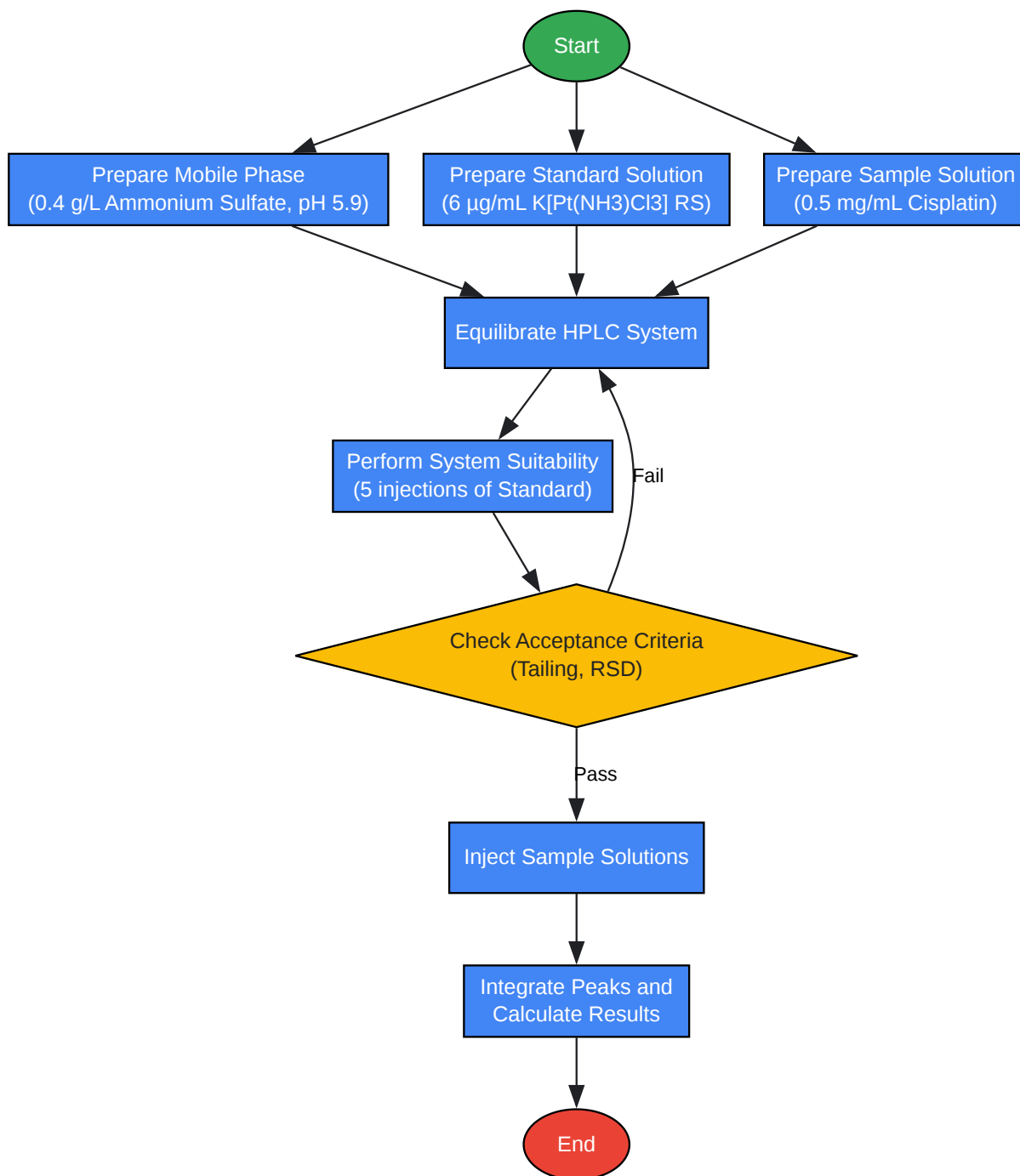
Workflow for Use of a Pharmaceutical Reference Standard



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Caption: General workflow for the use of a pharmaceutical reference standard.

Experimental Workflow for HPLC Analysis



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Caption: Experimental workflow for the HPLC analysis of cisplatin impurities.

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